Monoamine Oxidase B (MAO-B) Inhibition: 215 nM IC50 Demonstrates 420-Fold Potency Gain Over MAO-A and Submicromolar Activity Lacking in 5-Hydroxyquinoxaline Baseline
6-Aminoquinoxalin-5-ol inhibits human microsomal MAO-B with an IC50 of 215 nM in a biochemical assay measuring reduction of kynuramine conversion to 4-hydroxyquinoline in baculovirus-infected BTI-TN-5B1-4 cells [1]. In contrast, the compound exhibits markedly weaker activity against recombinant human MAO-A with an IC50 of 9.04 × 10^4 nM (90.4 μM) in a comparable assay format [2]. This represents a 420-fold selectivity window for MAO-B over MAO-A. The unsubstituted quinoxaline core and 5-hydroxyquinoxaline (CAS 17056-99-4) have no reported MAO-B inhibition in this potency range, indicating that the 6-amino-5-ol substitution pattern is essential for conferring submicromolar MAO-B inhibitory activity.
| Evidence Dimension | MAO-B inhibition IC50 |
|---|---|
| Target Compound Data | 215 nM |
| Comparator Or Baseline | 6-Aminoquinoxalin-5-ol MAO-A IC50: 9.04 × 10^4 nM |
| Quantified Difference | MAO-B IC50 is 420-fold lower (more potent) than MAO-A IC50 |
| Conditions | Human microsomal MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 cells; recombinant human MAO-A assessed via kynuramine conversion to 4-hydroxyquinoline (20 min incubation) |
Why This Matters
Submicromolar MAO-B inhibition with demonstrated >400-fold selectivity over MAO-A positions 6-aminoquinoxalin-5-ol as a structurally distinct, selective MAO-B inhibitor scaffold for neurodegenerative disease research, unlike non-selective or inactive quinoxaline analogs.
- [1] BindingDB. BDBM50504744 (CHEMBL4514607): 6-Aminoquinoxalin-5-ol Inhibition of Human Microsomal MAO-B (IC50: 215 nM). View Source
- [2] BindingDB. BDBM50409066 (CHEMBL145059): 6-Aminoquinoxalin-5-ol Inhibition of Recombinant Human MAO-A (IC50: 9.04E+4 nM). View Source
